![molecular formula C12H16N2O2 B2737222 N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide CAS No. 2305466-42-4](/img/structure/B2737222.png)
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances called bath salts. MDPV has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by blocking the reuptake of these neurotransmitters, leading to an increase in their availability in the synapse. This results in the stimulant and euphoric effects of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide.
Biochemical and Physiological Effects:
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction and bronchodilation. N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been shown to cause oxidative stress and neurotoxicity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has several advantages for lab experiments, such as its ability to increase the levels of neurotransmitters in the brain. However, its potential for abuse and toxicity limits its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide. One potential direction is the development of safer and more effective analogs of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide for use in medical applications. Another direction is the investigation of the long-term effects of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide on the brain and the body. Additionally, the potential for N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide to be used as a tool for studying the neurobiology of addiction and substance abuse should be explored.
Métodos De Síntesis
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide can be synthesized by several methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of pyridine with formamide, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride. The Mannich reaction involves the reaction of pyridine with formaldehyde and methylamine.
Aplicaciones Científicas De Investigación
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been studied for its potential therapeutic benefits in treating various medical conditions. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-5-11(15)14-7-10-9(3)12(16-4)8(2)6-13-10/h5-6H,1,7H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPEONWMOMZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2737139.png)
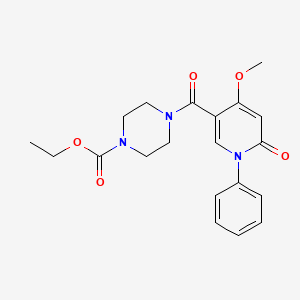
![2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2737141.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2737143.png)
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2737145.png)
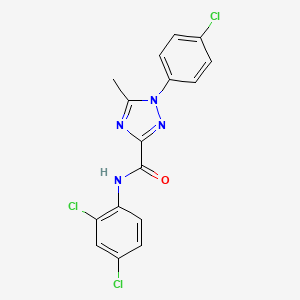
![1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2737148.png)
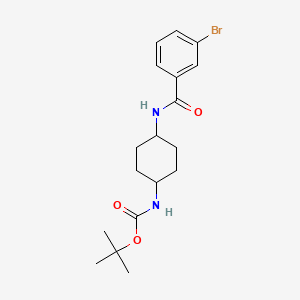
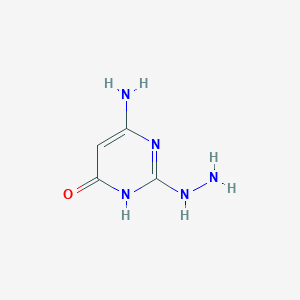
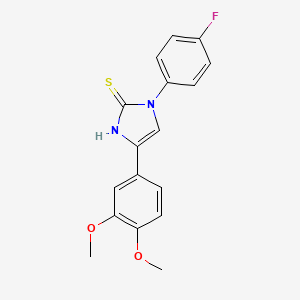


![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)